N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H22N4O/c21-16(12-5-6-12)18-13-2-1-9-20(10-13)14-7-8-17-15(19-14)11-3-4-11/h7-8,11-13H,1-6,9-10H2,(H,18,21) |
InChI Key |
MRSXIFSCWWCZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (Akt) and have shown significant antitumor activity.
Piperidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.
Uniqueness
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential. Its cyclopropane carboxamide group, in particular, may contribute to its stability and reactivity in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
